molecular formula C10H14ClNO B13260903 5-Chloro-2-methoxy-3-(propan-2-yl)aniline

5-Chloro-2-methoxy-3-(propan-2-yl)aniline

Cat. No.: B13260903
M. Wt: 199.68 g/mol
InChI Key: KSSSLXCYCBEIPC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(propan-2-yl)aniline is an aromatic amine compound with the molecular formula C10H14ClNO It is characterized by the presence of a chloro group, a methoxy group, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nitration of 5-chloro-2-methoxyaniline, followed by reduction to obtain the desired compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

5-Chloro-2-methoxy-3-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(propan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyaniline: Lacks the isopropyl group.

    2-Methoxy-3-(propan-2-yl)aniline: Lacks the chloro group.

    5-Chloro-3-(propan-2-yl)aniline: Lacks the methoxy group.

Uniqueness

5-Chloro-2-methoxy-3-(propan-2-yl)aniline is unique due to the combination of its chloro, methoxy, and isopropyl groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-chloro-2-methoxy-3-propan-2-ylaniline

InChI

InChI=1S/C10H14ClNO/c1-6(2)8-4-7(11)5-9(12)10(8)13-3/h4-6H,12H2,1-3H3

InChI Key

KSSSLXCYCBEIPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Cl)N)OC

Origin of Product

United States

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